ethyl ((1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry. It includes an ethyl carbamate group, a benzyl group, and a benzimidazole group, all of which are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group is a bicyclic heterocycle, which could contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzimidazole and carbamate groups. For example, the benzimidazole group is aromatic and could participate in electrophilic aromatic substitution reactions .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various synthesis methodologies for benzimidazole derivatives highlight the complexity and versatility in creating these compounds. For example, a study details the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, indicating the intricate steps involved in the cyclization, N-alkylation, hydrolyzation, and chlorination processes to achieve the final product (Huang Jin-qing, 2009).
Characterization and Properties : The characterization of benzimidazole derivatives, such as Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, provides insights into their structural and physical properties. This includes studies on molecular conformation and the potential for π–π interactions, which could be relevant for applications in material science and molecular engineering (S. M. Kumar et al., 2016).
Applications in Medicinal Chemistry
Antifilarial Activity : Some benzimidazole derivatives have been explored for their antineoplastic and antifilarial activities, suggesting potential applications in developing treatments for parasitic infections. This includes studies on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates as potential antineoplastic and antifilarial agents (S. Ram et al., 1992).
Central Nervous System Agents : The synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate and its evaluation as a novel, highly potent, and safe antianxiety agent indicate the potential of benzimidazole-related compounds in developing central nervous system drugs. The study highlights the compound's affinity for central benzodiazepine receptors and its partial agonist profile, devoid of typical benzodiazepine side effects (M. Anzini et al., 2008).
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the presence of a benzimidazole ring in its structure, it might interfere with the function of certain enzymes or receptors, thereby altering the associated biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its targets and mode of action. It could potentially lead to the modulation of target activity, resulting in downstream effects on cellular functions .
Properties
IUPAC Name |
ethyl N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c1-3-26-19(25)23(2)12-18-22-16-9-4-5-10-17(16)24(18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHXMMOSATJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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